molecular formula C12H11ClO3 B14292024 5-(4-Chlorophenyl)-3-methoxypenta-2,4-dienoic acid CAS No. 112856-55-0

5-(4-Chlorophenyl)-3-methoxypenta-2,4-dienoic acid

Cat. No.: B14292024
CAS No.: 112856-55-0
M. Wt: 238.66 g/mol
InChI Key: SYLCICBSBUKHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-3-methoxypenta-2,4-dienoic acid is an organic compound characterized by a chlorophenyl group attached to a methoxypenta-dienoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-methoxypenta-2,4-dienoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would typically include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-methoxypenta-2,4-dienoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.

    Reduction: Reduction reactions can modify the double bonds within the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce a fully saturated compound.

Scientific Research Applications

5-(4-Chlorophenyl)-3-methoxypenta-2,4-dienoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-(4-Chlorophenyl)-3-methoxypenta-2,4-dienoic acid exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-3-methoxypenta-2,4-dienoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds may not.

Properties

CAS No.

112856-55-0

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-methoxypenta-2,4-dienoic acid

InChI

InChI=1S/C12H11ClO3/c1-16-11(8-12(14)15)7-4-9-2-5-10(13)6-3-9/h2-8H,1H3,(H,14,15)

InChI Key

SYLCICBSBUKHRX-UHFFFAOYSA-N

Canonical SMILES

COC(=CC(=O)O)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.